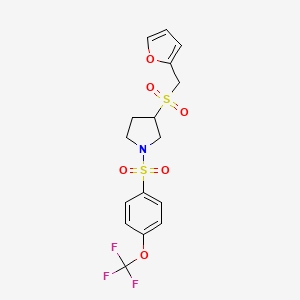

3-((Furan-2-ylmethyl)sulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine

Beschreibung

Eigenschaften

IUPAC Name |

3-(furan-2-ylmethylsulfonyl)-1-[4-(trifluoromethoxy)phenyl]sulfonylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO6S2/c17-16(18,19)26-12-3-5-14(6-4-12)28(23,24)20-8-7-15(10-20)27(21,22)11-13-2-1-9-25-13/h1-6,9,15H,7-8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBRUHDCHOCZSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 3-((Furan-2-ylmethyl)sulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine (CAS Number: 1795408-99-9) is a synthetic organic molecule notable for its complex structure, which includes a furan ring, sulfonyl groups, and a pyrrolidine moiety. Its molecular formula is C₁₉H₂₀F₃N₄O₄S, and it has attracted attention in medicinal chemistry due to its potential biological activities and applications in drug development .

Structural Characteristics

The unique structural features of this compound may influence its interactions with biological targets, which is crucial for its pharmacological evaluation. The presence of multiple functional groups suggests that it could interact with various proteins or enzymes, potentially leading to significant biological effects .

| Feature | Details |

|---|---|

| Molecular Formula | C₁₉H₂₀F₃N₄O₄S |

| Molecular Weight | 415.4 g/mol |

| Key Functional Groups | Furan ring, sulfonyl group, trifluoromethoxy phenyl group |

Enzyme Inhibition

Enzyme inhibition studies demonstrate that compounds similar to this compound can inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections .

Case Studies

- Antiviral Activity : A study on structurally related compounds has indicated that certain derivatives exhibit antiviral activities against viruses such as the yellow fever virus (YFV). The mechanism often involves the inhibition of viral replication through interference with viral enzymes .

- Pharmacokinetic Properties : In vitro studies have shown that compounds with similar structures possess favorable pharmacokinetic profiles, including good metabolic stability and low toxicity. For instance, research on related sulfonamide derivatives has highlighted their absorption, distribution, metabolism, and excretion (ADME) characteristics, suggesting potential for further development into therapeutic agents .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. These reactions allow for the introduction of various functional groups that can enhance the compound's properties and biological activity .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Recent studies have highlighted the potential of sulfonamide derivatives, including those similar to 3-((Furan-2-ylmethyl)sulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine, as inhibitors of various viruses. For instance, compounds with sulfonyl groups have shown promise against the Yellow Fever Virus (YFV), indicating that modifications to the sulfonamide structure can enhance antiviral efficacy .

Antimicrobial Properties

The compound's structural components suggest potential applications in combating bacterial infections, particularly those associated with biofilms. Research indicates that pyrrolidine-based compounds exhibit significant anti-biofilm activity, which is crucial given the rise of antimicrobial resistance. These compounds have been shown to synergize with existing antibiotics, improving treatment outcomes for biofilm-associated infections .

Cancer Research

Sulfonamide derivatives are also being investigated for their anticancer properties. The incorporation of furan and trifluoromethoxy groups may enhance selectivity and potency against cancer cell lines. Specific studies have focused on the synthesis of related compounds and their cytotoxic effects on various tumor models, suggesting a pathway for developing new cancer therapeutics .

Material Science

Beyond biological applications, this compound may find utility in material science. Its unique chemical structure allows for potential use in creating polymers or coatings with specific properties such as enhanced thermal stability or chemical resistance. Research into heterocyclic compounds has shown that they can be tailored for specific applications in materials engineering .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Key Structural and Functional Insights

Sulfonyl vs. Sulfanyl Groups :

- The target compound’s sulfonyl groups (SO₂) enhance stability and hydrogen-bonding capacity compared to sulfanyl (S-linked) analogs like 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde. Sulfonyl groups are less prone to oxidation than sulfanyl, improving metabolic stability.

Electron-Withdrawing Substituents :

- The trifluoromethoxy group in the target compound offers stronger electron-withdrawing effects than methoxy or methyl groups seen in other sulfonamides. This increases electrophilicity and may influence binding to targets like enzymes or receptors.

Heterocyclic Diversity :

- The furan ring in the target compound contrasts with thiazole (in ’s acrylamide derivative) and pyrazole (). Furan’s lower aromatic stability may make it more reactive in metabolic pathways compared to thiazole.

Stereochemical Considerations :

- Unlike the chiral pyrrolidine derivative in , the target compound lacks described stereochemistry. Chiral centers (e.g., (2R)-configuration in ) can drastically alter pharmacokinetics and target selectivity.

Research Findings and Implications

- Metabolic Stability : Dual sulfonyl groups may reduce susceptibility to cytochrome P450 oxidation relative to sulfanyl or thiourea-containing compounds.

- Synthetic Challenges : Multi-step synthesis is likely required to introduce two sulfonyl groups on pyrrolidine, as seen in methods for analogous compounds (e.g., FT-IR and UV-Vis characterization in ).

Q & A

Q. What are the established synthetic routes for 3-((Furan-2-ylmethyl)sulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine, and what analytical methods are critical for confirming its purity and structure?

The compound is synthesized via multi-step reactions involving sulfonylation of pyrrolidine intermediates. A typical route includes:

- Step 1 : Sulfonation of pyrrolidine using furan-2-ylmethyl sulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) with triethylamine as a catalyst .

- Step 2 : Subsequent sulfonylation at the pyrrolidine nitrogen with 4-(trifluoromethoxy)benzenesulfonyl chloride in dichloromethane at 0–5°C .

Analytical validation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms functional groups, while High-Resolution Mass Spectrometry (HRMS) verifies molecular mass. Purity is assessed via High-Performance Liquid Chromatography (HPLC) with ≥95% purity thresholds .

Q. How do the sulfonyl and trifluoromethoxy groups influence the compound’s physicochemical properties and reactivity?

- Sulfonyl groups : Enhance electrophilicity, enabling nucleophilic substitution reactions. They also stabilize the molecule via hydrogen bonding, as observed in crystal structures of related sulfonamides .

- Trifluoromethoxy group : Introduces electron-withdrawing effects, increasing metabolic stability and influencing lipophilicity (logP ~2.8 predicted via computational models) .

Advanced Research Questions

Q. What computational strategies are recommended to predict the compound’s binding affinity to biological targets?

- Molecular docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., carbonic anhydrase IX, a common sulfonamide target). Parameterize force fields to account for the trifluoromethoxy group’s electrostatic profile .

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Monitor RMSD values (<2 Å indicates robust binding) .

Q. How can conflicting data on reaction yields from different synthetic protocols be resolved?

- Controlled experiments : Systematically vary catalysts (e.g., triethylamine vs. DMAP), solvents (dichloromethane vs. THF), and temperatures. Monitor intermediates via TLC and isolate side products (e.g., over-sulfonated derivatives) for structural analysis .

- Statistical optimization : Apply Design of Experiments (DoE) to identify critical factors. For example, a Plackett-Burman design revealed that solvent polarity accounts for 60% of yield variance in analogous sulfonamide syntheses .

Q. What methodologies are suitable for investigating the compound’s potential as a kinase inhibitor?

- In vitro assays : Use fluorescence-based ADP-Glo™ Kinase Assays with recombinant kinases (e.g., EGFR, VEGFR2). IC₅₀ values <1 µM suggest high potency .

- Cellular validation : Test anti-proliferative effects in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Correlate results with kinase inhibition profiles to establish mechanism .

Q. How can the compound’s stability under physiological conditions be evaluated?

- Forced degradation studies : Expose to pH extremes (1.2 HCl, pH 13 NaOH), oxidative stress (H₂O₂), and UV light. Monitor degradation via LC-MS; >90% remaining after 24 hours indicates robustness .

- Plasma stability assays : Incubate with human plasma (37°C, 6 hours). Quantify intact compound using LC-MS/MS; <10% degradation suggests suitability for in vivo studies .

Q. What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?

- Continuous flow chemistry : Replace batch reactors with microfluidic systems to improve heat/mass transfer. For example, a tubular reactor increased yield by 20% for a related pyrrolidine sulfonamide .

- Purification optimization : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective large-scale purification .

Q. How does the compound’s crystal structure inform its supramolecular interactions?

- X-ray crystallography : Reveals intermolecular hydrogen bonds between sulfonyl oxygen and adjacent NH groups, forming a 18-membered {···HNSC₄NN}₂ synthon. This stabilizes the crystal lattice and may influence solubility .

- Hirshfeld surface analysis : Quantifies interaction types (e.g., H-bonding vs. van der Waals). For a similar sulfonamide, H-bonding contributed 35% of surface contacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.